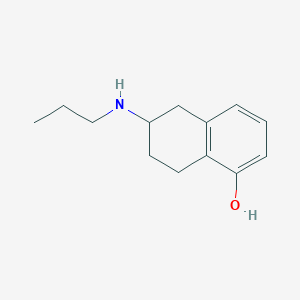
l-α-ナルコチン N-オキシド
説明
L-alpha-Narcotine N-oxide is a chemical compound derived from narcotine, an alkaloid found in the opium poppy. It is known for its unique chemical structure and properties, which make it a subject of interest in various fields of scientific research.
科学的研究の応用
L-alpha-Narcotine N-oxide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Researchers study its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on neurological disorders.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用機序
Target of Action
l-alpha-Narcotine N-oxide, also known as Noscapine, primarily targets the sigma non-opioid intracellular receptor 1 . This receptor plays a crucial role in the regulation of ion channels and the modulation of dopamine neurotransmission .
Mode of Action
Noscapine’s antitussive effects appear to be primarily mediated by its sigma receptor agonist activity . Experimental evidence in rats suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of noscapine .
Biochemical Pathways
It is known that noscapine can reduce nitric oxide (no) levels, which are involved in the growth of many cancers
Pharmacokinetics
It is known that the drug is metabolized primarily by the liver enzymes cyp2a6, glucuronosyltransferase (ugt), and flavin-containing monooxygenase (fmo) . These enzymes influence the bioavailability of Noscapine, and their activity can be affected by various factors including diet, age, sex, use of estrogen-containing hormone preparations, pregnancy, disease, other medications, and smoking itself .
Result of Action
The primary result of Noscapine’s action is its antitussive (cough-suppressing) effects . It has also been investigated for use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma . The exact molecular and cellular effects of Noscapine’s action are still under investigation.
Action Environment
The action, efficacy, and stability of Noscapine can be influenced by various environmental factors. For example, the metabolic activity of Noscapine can be regulated under different physiological conditions, which could affect its bioavailability and resulting pharmacology
準備方法
L-alpha-Narcotine N-oxide can be synthesized through the oxidation of narcotine. One common method involves treating narcotine with hydrogen peroxide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the N-oxide derivative. Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring the purity and yield of the compound.
化学反応の分析
L-alpha-Narcotine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different products.
Reduction: It can be reduced back to narcotine using suitable reducing agents.
Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
L-alpha-Narcotine N-oxide is similar to other N-oxide derivatives of alkaloids, such as noscapine N-oxide. it is unique in its specific structure and properties, which influence its reactivity and biological activity. Similar compounds include:
Noscapine N-oxide: Another N-oxide derivative with similar chemical properties but different biological effects.
Nornicotine N-oxide: A related compound with distinct pharmacological properties.
L-alpha-Narcotine N-oxide stands out due to its specific applications and the unique effects it exerts in various scientific contexts.
特性
IUPAC Name |
6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO8/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGDOEGDRDVXPX-VVESCEMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C(=C2[C@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969496 | |
| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54383-36-7 | |
| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (S-(R*,S*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)



![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)






